molecular formula C9H20N2 B060871 1-tert-Butylpiperidin-4-amine CAS No. 160357-95-9

1-tert-Butylpiperidin-4-amine

Número de catálogo B060871
Número CAS: 160357-95-9
Peso molecular: 156.27 g/mol
Clave InChI: SNZAIGXZGPEBGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-tert-Butylpiperidin-4-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is also known by other names such as 1-(tert-Butyl)piperidin-4-amine, 4-Piperidinamine, 1-(1,1-dimethylethyl)-, and 4-Amino-1-tert-butyl-piperidine .


Molecular Structure Analysis

The molecular structure of 1-tert-Butylpiperidin-4-amine can be represented by the InChI string: InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3 . This string represents the unique structure of the molecule. The Canonical SMILES representation is: CC©©N1CCC(CC1)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-tert-Butylpiperidin-4-amine include a molecular weight of 156.27 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The exact mass and monoisotopic mass are both 156.162648646 g/mol . The topological polar surface area is 29.3 Ų .

Aplicaciones Científicas De Investigación

Proteomics Research

1-tert-Butylpiperidin-4-amine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound serves as a specialty product for the identification and quantification of proteins, particularly in the analysis of protein-protein interactions and post-translational modifications .

Synthesis of Piperidine Derivatives

The compound is a key precursor in the synthesis of various piperidine derivatives. These derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, are crucial for designing drugs and play a significant role in the pharmaceutical industry .

Pharmacological Applications

Piperidine derivatives, synthesized using 1-tert-Butylpiperidin-4-amine, are present in more than twenty classes of pharmaceuticals. They are used in the discovery and biological evaluation of potential drugs, showcasing a wide range of pharmacological activities .

Organic Chemistry Research

In organic chemistry, 1-tert-Butylpiperidin-4-amine is involved in intra- and intermolecular reactions. It’s an important substrate for the synthesis of biologically active piperidines, contributing to the development of fast and cost-effective synthetic methods .

Medicinal Chemistry

This compound is instrumental in medicinal chemistry for constructing heterocyclic compounds that form the backbone of many pharmaceuticals. Its role in drug construction is pivotal due to the piperidine cycle’s presence in the structure of many drugs .

Biological Activity Studies

Researchers use 1-tert-Butylpiperidin-4-amine to study biological activity. It’s a building block for compounds that undergo biological evaluation to determine their efficacy as potential therapeutic agents .

Chemical Reagent

As a chemical reagent, 1-tert-Butylpiperidin-4-amine is used in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions are fundamental in creating complex organic molecules .

Educational and Training Purposes

In educational settings, 1-tert-Butylpiperidin-4-amine can be used to demonstrate synthetic techniques and chemical reactions to students and trainees in chemistry and related fields .

Direcciones Futuras

Peptide drug development, which could potentially involve compounds like 1-tert-Butylpiperidin-4-amine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Future developments in therapeutic peptides face both value and challenges .

Propiedades

IUPAC Name

1-tert-butylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAIGXZGPEBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590492
Record name 1-tert-Butylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butylpiperidin-4-amine

CAS RN

160357-95-9
Record name 1-tert-Butylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of N-benzyl-1-tert-butylpiperidin-4-amine (1.56 g) and 10% palladium on carbon (2 g) in MeOH (250 ml) was hydrogenated in a Parr shaker at 50 psi for 16 hours. The solution was filtered and the reaction mixture reduced in vacuo, to yield 1-tert-butylpiperidin-4-amine (0.64 g) (LC/MS: Rt 02.31, no [M+H]+).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of LHMDS (1.0M in THF, 0.2 mL) was added to methyl 1-tert-butylpiperidine-4-carboxylate (31 mg, 0.16 mmol) in 2 mL THF at −78° C. After 20 minutes the solution was warmed to 0° C. and stirred for an additional 10 minutes. 7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one (COMPOUND BBB2) (28.5 mg, 0.063 mmol) was added and the reaction mixture stirred at 45° C. for 30 min. The solution was cooled to rt and quenched with saturated NH4Cl. The mixture was then partitioned between water and ethyl acetate. The organic phase was washed with water, brine and dried over magnesium sulfate. The filtered solution was concentrated and the residue purified by preparative silica gel thin layer chromatography using CHCl3/MeOH/NH4OH (87/12/1) as eluent to give the title compound. Mass spectrum (ESI) 616 (M+1). (Methyl 1-tert-butylpiperidine-4-carboxylate was prepared from 1-tert-butylpiperidin-4-one (COMPOUND PPA-1) by a procedure analogous to that described by Street, L. J.; et al J. Med. Chem. 1990, 33, 2690.)
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
methyl 1-tert-butylpiperidine-4-carboxylate
Quantity
31 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one
Quantity
28.5 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-tert-butylpiperidin-4-one (5.0 g) in methanol (100 mL) and water (10 mL) was added ammonium formate (20.3 g) and 0.5 g of Pd/C (10%). The mixture was stirred overnight. The mixture was filtered and the filtrate was concentrated under vacuum and the residue was diluted with ethyl acetate (500 mL) and washed with water and brine. After drying over Na2SO4 and filtration, the solvent was evaporated under vacuum to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.